

theoretical vs. experimental properties of tert- Butyl (3-iodophenyl)carbamate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-Butyl (3-iodophenyl)carbamate*

Cat. No.: *B119290*

[Get Quote](#)

An In-Depth Technical Guide to **tert-Butyl (3-iodophenyl)carbamate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental properties of **tert-Butyl (3-iodophenyl)carbamate** (CAS No. 143390-49-2). This compound, also known as N-Boc-3-iodoaniline, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The presence of the versatile tert-butoxycarbonyl (Boc) protecting group on the amine and an iodine atom on the phenyl ring makes it a strategic building block for introducing a protected aniline moiety and for subsequent cross-coupling reactions. This document consolidates available physicochemical data, provides detailed theoretical and experimental protocols for its synthesis, and discusses its potential applications. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

tert-Butyl (3-iodophenyl)carbamate is an aromatic organic compound that belongs to the class of carbamates. Its structure features a phenyl ring substituted with an iodine atom at the meta-position and a carbamate group, where the amine is protected by a tert-butoxycarbonyl

(Boc) group. The Boc protecting group is favored in multi-step organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions. The iodine atom serves as a useful handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Sonogashira coupling, enabling the synthesis of more complex molecular architectures. This guide aims to provide a detailed comparison of the theoretical and known experimental properties of this compound.

Physicochemical Properties

A summary of the key theoretical and experimental physicochemical properties of **tert-Butyl (3-iodophenyl)carbamate** is presented below. While experimental spectral data for the 3-iodo isomer is not readily available in published literature, data for the analogous 4-iodo isomer and predicted values are included for comparison.

Table 1: Summary of Physicochemical Data

Property	Theoretical/Predicted Value	Experimental Value	Citation
CAS Number	N/A	143390-49-2	[1]
Molecular Formula	$C_{11}H_{14}INO_2$	$C_{11}H_{14}INO_2$	[1]
Molecular Weight	319.14 g/mol	319.14 g/mol	[1]
Melting Point	Not available	71-75 °C	[1]
Appearance	Solid	Solid	[1]
Calculated LogP	3.4	Not available	[2]
Topological Polar Surface Area	38.3 Å ²	Not available	[2]

Spectroscopic Properties

Detailed experimental spectroscopic data for **tert-Butyl (3-iodophenyl)carbamate** is not widely published. The following tables provide predicted NMR data and experimental data for a closely related isomer, tert-Butyl (4-iodophenyl)carbamate, to offer an expected spectral profile.

Table 2: Nuclear Magnetic Resonance (NMR) Data

Spectrum	Predicted/Analogous Data	Experimental Data for tert-Butyl (3-iodophenyl)carbamate
¹ H NMR	<p>Predicted for 3-iodo isomer</p> <p>(CDCl₃): δ ~7.8 ppm (t, J=1.8 Hz, 1H, Ar-H), δ ~7.4 ppm (ddd, J=8.0, 2.0, 1.0 Hz, 1H, Ar-H), δ ~7.2 ppm (ddd, J=8.0, 2.0, 1.0 Hz, 1H, Ar-H), δ ~7.0 ppm (t, J=8.0 Hz, 1H, Ar-H), δ ~6.5 ppm (s, 1H, NH), δ ~1.5 ppm (s, 9H, C(CH₃)₃)</p>	Not available in cited literature.
¹³ C NMR	<p>Predicted for 3-iodo isomer</p> <p>(CDCl₃): δ ~152.5 (C=O), δ ~140.0 (Ar-C), δ ~130.5 (Ar-CH), δ ~127.5 (Ar-CH), δ ~118.0 (Ar-CH), δ ~94.5 (Ar-C-I), δ ~81.0 (C(CH₃)₃), δ ~28.3 (C(CH₃)₃)</p>	Not available in cited literature.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment (Predicted/Analogous)	Experimental Data for tert-Butyl (3-iodophenyl)carbamate
~3350	N-H Stretch	Not available in cited literature.
~2980	C-H Stretch (aliphatic)	Not available in cited literature.
~1720	C=O Stretch (carbamate)	Not available in cited literature.
~1580, 1470	C=C Stretch (aromatic)	Not available in cited literature.
~1230, 1150	C-O Stretch	Not available in cited literature.
~780	C-H Bend (aromatic)	Not available in cited literature.

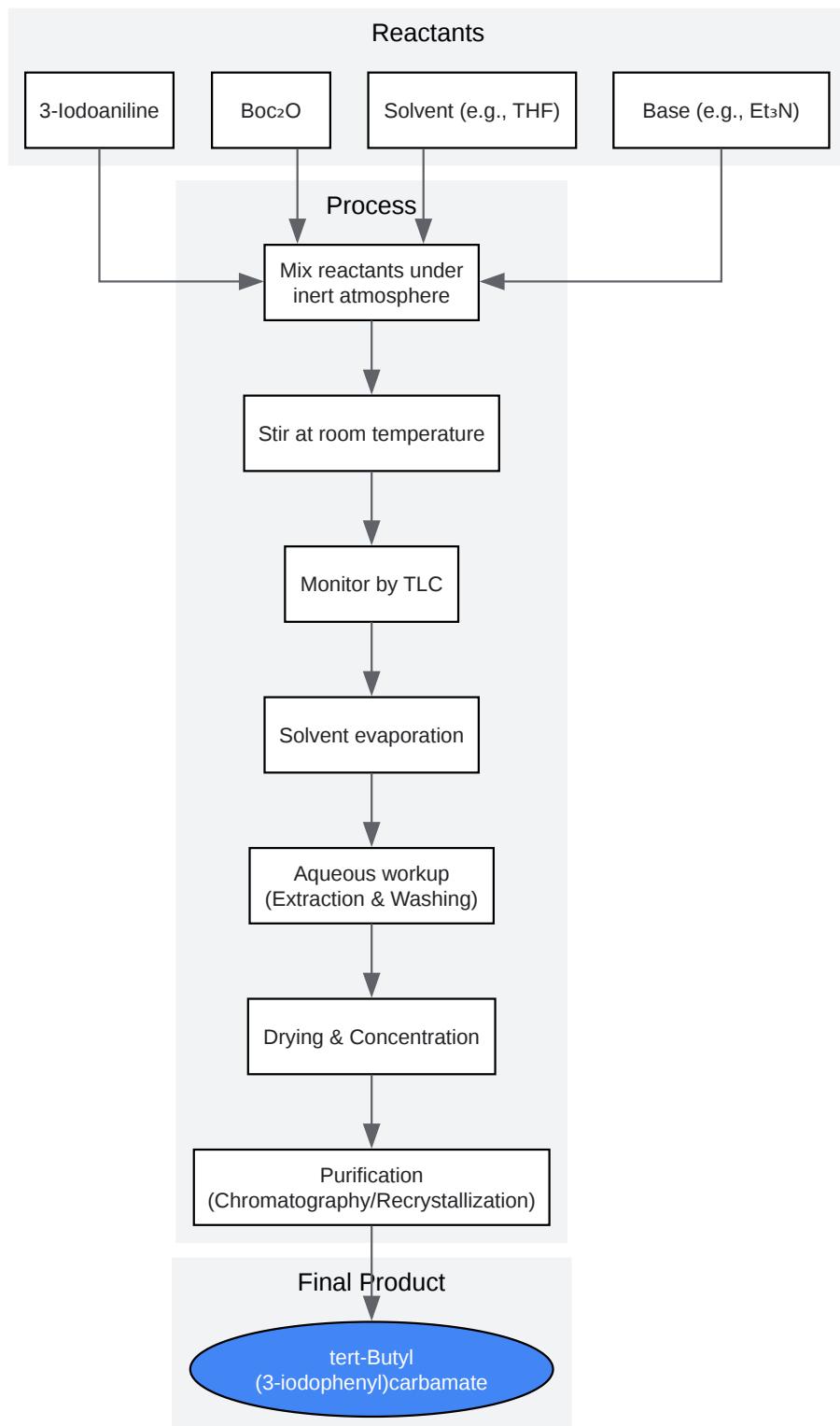
Experimental Protocols

While a specific, detailed protocol for the synthesis of **tert-Butyl (3-iodophenyl)carbamate** is not available in the reviewed literature, a general and widely used method for the N-Boc protection of anilines can be adapted. The most common approach involves the reaction of 3-iodoaniline with di-tert-butyl dicarbonate (Boc₂O).

Synthesis of **tert-Butyl (3-iodophenyl)carbamate**

Principle: This synthesis is a nucleophilic substitution reaction where the amino group of 3-iodoaniline attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct or can be catalyzed by a Lewis acid.

Reactants:


- 3-Iodoaniline (CAS: 626-01-7)[3]
- Di-tert-butyl dicarbonate (Boc₂O) (CAS: 24424-99-5)
- Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
- Base (e.g., Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP) (catalytic)) or Catalyst (e.g., Iodine (I₂))[4]

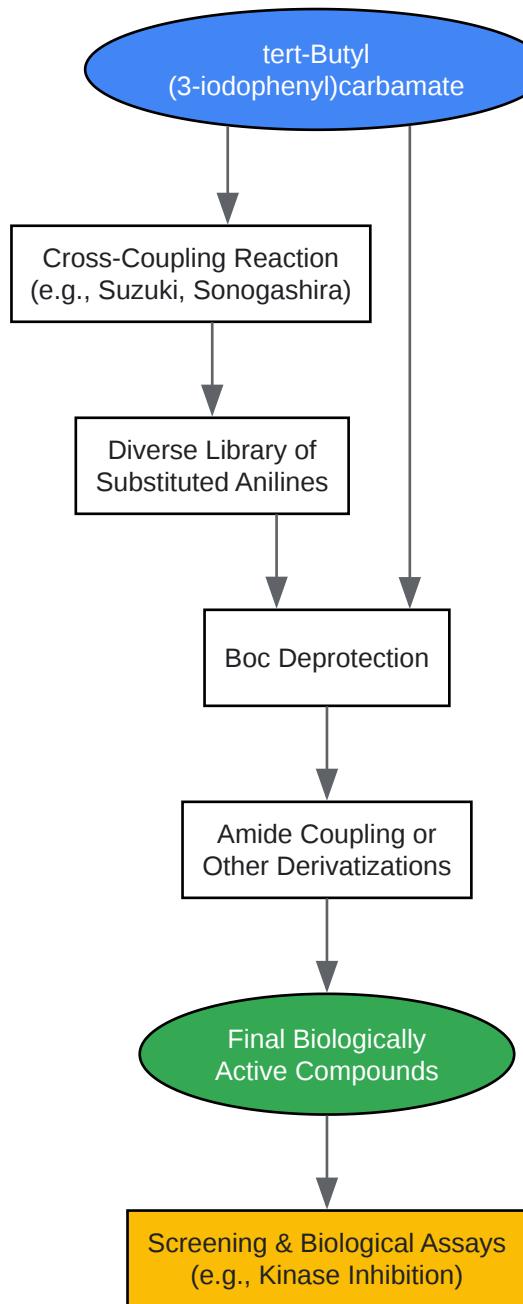
General Protocol:

- **Reaction Setup:** To a solution of 3-iodoaniline (1.0 eq.) in an anhydrous solvent (e.g., THF or DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the base (e.g., triethylamine, 1.2 eq.).
- **Addition of Boc₂O:** Add di-tert-butyl dicarbonate (1.1 eq.) to the solution. If using DMAP, a catalytic amount (e.g., 0.1 eq.) can be added at this stage.
- **Reaction:** Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

- **Workup:** Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure **tert-Butyl (3-iodophenyl)carbamate**.^[5]

General Workflow for Synthesis of tert-Butyl (3-iodophenyl)carbamate

[Click to download full resolution via product page](#)*General Synthesis Workflow*


Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific information available regarding the biological activity or the modulation of signaling pathways by **tert-Butyl (3-iodophenyl)carbamate** itself. Its primary role in the literature is that of a chemical intermediate.

However, the iodo-aniline moiety is a component of various biologically active molecules. The iodine atom can participate in halogen bonding, a non-covalent interaction that can influence ligand-protein binding. Furthermore, as a synthetic precursor, this compound can be used to generate derivatives that may exhibit a range of biological effects. For instance, molecules containing this scaffold could be explored as inhibitors of kinases, proteases, or other enzymes where the iodophenyl group can be tailored to fit into specific hydrophobic pockets of the active site.

The logical relationship for its use in drug discovery is outlined below.

Role of tert-Butyl (3-iodophenyl)carbamate in Drug Discovery

[Click to download full resolution via product page](#)*Drug Discovery Workflow*

Conclusion

tert-Butyl (3-iodophenyl)carbamate is a synthetically important building block. This guide has consolidated the available theoretical and experimental data, highlighting a key experimental

property, its melting point. While specific experimental spectral data remains elusive in the public domain, this document provides a framework based on analogous compounds and general synthetic methodologies. The provided protocols and diagrams serve as a valuable resource for researchers utilizing this compound in the synthesis of complex target molecules, particularly within the field of medicinal chemistry and drug development. Further research into the biological effects of this compound and its derivatives could open new avenues for therapeutic innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Boc-3-iodoaniline 97 143390-49-2 [sigmaaldrich.com]
- 2. N-Boc-2-iodoaniline | C11H14INO2 | CID 10245369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Iodoaniline | C6H6IN | CID 12271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-Tert-butyl (1-amino-3-(4-iodophenyl)-1-oxopropan-2-YL)carbamate | 868694-44-4 | Benchchem [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [theoretical vs. experimental properties of tert-Butyl (3-iodophenyl)carbamate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b119290#theoretical-vs-experimental-properties-of-tert-butyl-3-iodophenyl-carbamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com